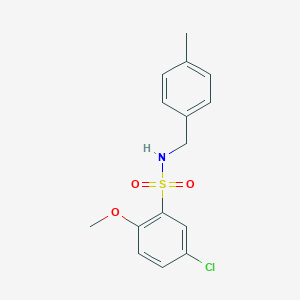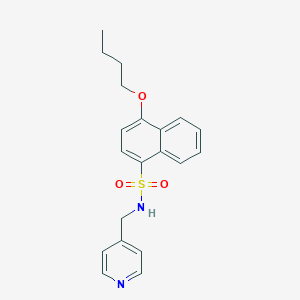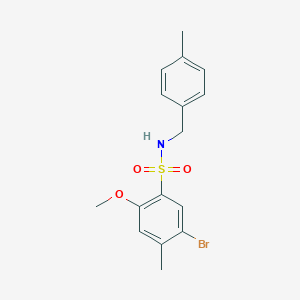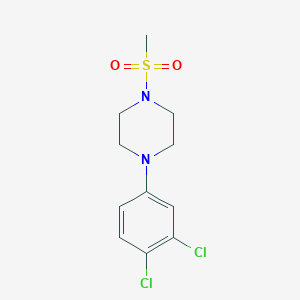
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as CMBS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays an important role in protein folding and secretion.
Mechanism of Action
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide binds covalently to the active site of PDI, inhibiting its enzymatic activity. PDI has four domains, and 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide selectively targets the b' domain, which is responsible for the isomerase activity. The inhibition of PDI by 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide leads to the accumulation of misfolded proteins, which triggers the UPR. The UPR is a cellular stress response that helps to restore protein homeostasis by increasing the capacity for protein folding and degradation.
Biochemical and physiological effects:
In addition to its role in protein folding and secretion, PDI has been implicated in various cellular processes, including cell adhesion, migration, and apoptosis. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit cell migration and induce apoptosis in cancer cells. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a potent and selective inhibitor of PDI, making it a valuable tool compound for studying the role of PDI in cellular processes. However, 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has some limitations for lab experiments. It is a reactive compound that can interact with other proteins and molecules, leading to off-target effects. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide also has low solubility in water, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research on 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide and PDI inhibition. One area of interest is the development of more potent and selective PDI inhibitors. Another area of interest is the identification of specific cellular processes that are regulated by PDI, and the development of PDI inhibitors for these processes. Finally, the use of PDI inhibitors in combination with other therapies, such as chemotherapy and radiation therapy, could be a promising strategy for cancer treatment.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base. The product is then purified by recrystallization. The yield of 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is typically around 50%.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been used as a tool compound to study the role of PDI in various cellular processes. PDI is involved in the folding and secretion of many proteins, including antibodies, hormones, and enzymes. Inhibition of PDI by 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide can lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to induce UPR in cancer cells, suggesting that PDI inhibition could be a potential strategy for cancer therapy.
properties
Product Name |
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H16ClNO3S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)15-9-13(16)7-8-14(15)20-2/h3-9,17H,10H2,1-2H3 |
InChI Key |
TZNYVBBFMKTSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)
